4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzyl group, and a tetrahydrobenzo-thieno-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary target of the compound 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1Related compounds such as 1-(4-chlorobenzyl)piperazine have been found to inhibit the uptake of [3h]5-ht into rat brain synaptosomes , suggesting a potential interaction with serotonin transporters.
Mode of Action
The exact mode of action of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1Based on the known actions of similar compounds, it may interact with its targets, potentially serotonin transporters, to inhibit their function .
Biochemical Pathways
The specific biochemical pathways affected by 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1. These properties would be crucial in determining the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the action of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1. Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: :
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4S/c1-15-2-7-19-18(12-15)20-21(24-14-25-22(20)28-19)27-10-8-26(9-11-27)13-16-3-5-17(23)6-4-16/h3-6,14-15H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKBPTWTEQWDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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